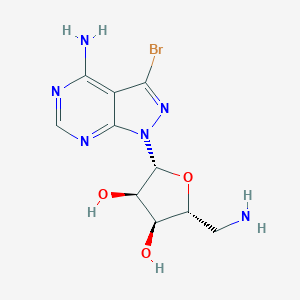
Estearato de glicidilo
Descripción general
Descripción
El éster glicidílico de ácido esteárico es un compuesto formado por la esterificación del ácido esteárico con glicidol. El ácido esteárico es un ácido graso saturado, mientras que el glicidol es un epóxido. Este compuesto pertenece a la clase más amplia de ésteres glicidílicos de ácidos grasos, que se encuentran comúnmente en aceites y grasas procesados. Estos ésteres son de gran interés debido a sus posibles implicaciones para la salud y su presencia en diversas aplicaciones industriales .
Aplicaciones Científicas De Investigación
El éster glicidílico de ácido esteárico tiene varias aplicaciones en la investigación científica y la industria:
Química: Se utiliza como intermedio en la síntesis de otros productos químicos y materiales.
Biología: Se estudia por sus posibles efectos biológicos e interacciones con los componentes celulares.
Medicina: Se investiga por su posible uso en sistemas de administración de fármacos y como componente en formulaciones farmacéuticas.
Industria: Se utiliza en la producción de tensioactivos, emulsionantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del éster glicidílico de ácido esteárico implica su interacción con moléculas biológicas. El anillo epóxido en glicidol puede reaccionar con sitios nucleofílicos en proteínas, ADN y otras biomoléculas, lo que puede conducir a varios efectos biológicos. Estas interacciones pueden afectar las vías celulares y los objetivos moleculares, influyendo en procesos como la señalización celular, el metabolismo y la expresión génica .
Compuestos similares:
Palmitato de glicidilo: Formado a partir de ácido palmítico y glicidol.
Oleato de glicidilo: Formado a partir de ácido oleico y glicidol.
Linoleato de glicidilo: Formado a partir de ácido linoleico y glicidol.
Unicidad: El éster glicidílico de ácido esteárico es único debido a su componente específico de ácido graso, el ácido esteárico, que es un ácido graso saturado. Esta saturación puede influir en las propiedades físicas y la reactividad del éster en comparación con sus contrapartes insaturadas como el oleato de glicidilo y el linoleato de glicidilo.
Análisis Bioquímico
Biochemical Properties
It is known that Glycidyl stearate interacts with various biomolecules due to its reactive epoxy groups . These interactions can influence the properties and functions of these biomolecules, potentially affecting various biochemical reactions.
Cellular Effects
It is known that Glycidyl stearate can interact with various cellular components due to its reactive epoxy groups . These interactions can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Temporal Effects in Laboratory Settings
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in cellular function over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially lead to changes in cellular function, which could vary with different dosages. Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence metabolic flux or metabolite levels.
Transport and Distribution
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence its localization or accumulation within cells and tissues.
Subcellular Localization
It is known that Glycidyl stearate can interact with various biomolecules due to its reactive epoxy groups . These interactions can potentially influence its activity or function within specific compartments or organelles.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del éster glicidílico de ácido esteárico generalmente implica la reacción del ácido esteárico con glicidol. Esta reacción puede ser catalizada por catalizadores ácidos o básicos. El proceso generalmente requiere temperaturas controladas para asegurar que la reacción de esterificación proceda de manera eficiente.
Métodos de producción industrial: En entornos industriales, la producción de ésteres glicidílicos, incluido el éster glicidílico de ácido esteárico, a menudo implica procesos de alta temperatura. Estos ésteres se forman durante el paso de desodorización del refinado de aceite, donde las temperaturas pueden superar los 200°C . Las condiciones de reacción deben controlarse cuidadosamente para optimizar el rendimiento y minimizar la formación de subproductos no deseados.
Análisis De Reacciones Químicas
Tipos de reacciones: El éster glicidílico de ácido esteárico puede sufrir varias reacciones químicas, incluyendo:
Hidrólisis: Esta reacción implica la ruptura del enlace éster en presencia de agua, lo que lleva a la formación de ácido esteárico y glicidol.
Oxidación: El anillo epóxido en glicidol se puede abrir mediante reacciones de oxidación, formando dioles u otros productos oxidados.
Sustitución: El grupo éster se puede sustituir por otros nucleófilos, lo que lleva a la formación de diferentes ésteres u otros derivados.
Reactivos y condiciones comunes:
Hidrólisis: Típicamente catalizada por ácidos o bases, como ácido clorhídrico o hidróxido de sodio.
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno o perácidos.
Sustitución: Los nucleófilos como los alcoholes o las aminas se pueden utilizar en condiciones de suaves a moderadas.
Principales productos:
Hidrólisis: Ácido esteárico y glicidol.
Oxidación: Dioles u otros derivados oxidados.
Sustitución: Varios ésteres o derivados de aminas.
Comparación Con Compuestos Similares
Glycidyl palmitate: Formed from palmitic acid and glycidol.
Glycidyl oleate: Formed from oleic acid and glycidol.
Glycidyl linoleate: Formed from linoleic acid and glycidol.
Uniqueness: Stearic Acid glycidyl ester is unique due to its specific fatty acid component, stearic acid, which is a saturated fatty acid. This saturation can influence the physical properties and reactivity of the ester compared to its unsaturated counterparts like glycidyl oleate and glycidyl linoleate.
Propiedades
IUPAC Name |
oxiran-2-ylmethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQGOXCIUOCDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316444 | |
| Record name | Glycidyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-84-6 | |
| Record name | Glycidyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCIDYL STEARATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCIDYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7QG7S8K60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Glycidyl stearate?
A1: Glycidyl stearate is primarily utilized as a hydrophobic finishing agent for materials like cotton fabrics. [] This compound enhances the material's resistance to water absorption, increasing its durability. Additionally, research indicates its potential as a diagnostic marker for prostate cancer, particularly in cases where the prostate-specific antigen (PSA) levels fall within a diagnostically ambiguous range. []
Q2: How does Glycidyl stearate contribute to hydrophobicity?
A2: When applied to cotton fabrics, Glycidyl stearate chemically interacts with the cellulose fibers. [] This interaction is evidenced by FTIR, SEM, and EDX analyses. This treatment results in a significant increase in the water contact angle, reaching up to 152 degrees, and a prolonged water drop absorption time, reaching 200 minutes under optimal conditions. []
Q3: What factors influence the effectiveness of Glycidyl stearate in hydrophobic treatments?
A3: Research suggests that factors such as the concentration of Glycidyl stearate used, the temperature, and the duration of the curing treatment can significantly influence its effectiveness in imparting hydrophobicity. [] Additionally, the presence of other chemicals, like NaOH, during the treatment process can also play a role. []
Q4: Beyond hydrophobic treatments, are there other areas where Glycidyl stearate is being investigated?
A4: Yes, recent research has explored the potential of using Glycidyl stearate as a component in biodegradable cationic surfactants. [] These types of surfactants are of interest due to their potential in various applications while being more environmentally friendly.
Q5: What is the significance of Glycidyl stearate in metabolomics studies?
A5: Glycidyl stearate has been identified as a potential biomarker in metabolomics studies, specifically in the context of distinguishing prostate cancer from benign prostatic hyperplasia (BPH) within the PSA gray zone. [] Its presence in serum, alongside other lipid metabolites, showed a correlation with PCa diagnosis. []
Q6: Are there any potential concerns regarding Glycidyl stearate in food products?
A6: While not directly addressed in the provided abstracts, Glycidyl stearate is structurally similar to glycidyl fatty acid esters, which are a concern in edible oils. [, ] These esters can potentially form during the refining process and have been linked to health concerns. Further research would be needed to assess if similar concerns exist for Glycidyl stearate in food applications.
Q7: What analytical techniques are used to study Glycidyl stearate?
A7: Various analytical techniques have been employed to study Glycidyl stearate. For instance, in its application for hydrophobic treatments, FTIR, SEM, and EDX analyses were used to confirm its presence and interaction with the treated material. [] In metabolomics studies, techniques like LC-MS/MS and NMR are used for identification and quantification of Glycidyl stearate and other metabolites. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)


![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)

